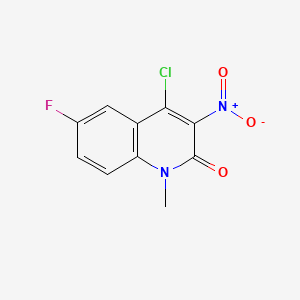
4-Chloro-6-fluoro-1-methyl-3-nitroquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-fluoro-1-methyl-3-nitroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-fluoro-1-methyl-3-nitroquinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group into a quinoline precursor.
Halogenation: Chlorination and fluorination at specific positions on the quinoline ring.
Methylation: Introduction of the methyl group.
Cyclization: Formation of the quinoline ring structure.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic steps for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) would be optimized.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, especially at the nitro group.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Nucleophiles like amines or thiols.
Major Products
Amino derivatives: From the reduction of the nitro group.
Substituted quinolines: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
4-Chloro-6-fluoro-1-methyl-3-nitroquinolin-2(1H)-one may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a fluorescent probe.
Medicine: Possible development as a pharmaceutical agent due to its quinoline backbone.
Industry: Use in the production of dyes, pigments, or other industrial chemicals.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or activating biological pathways. The presence of the nitro, chloro, and fluoro groups could influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloroquinoline: Lacks the nitro and fluoro groups.
6-Fluoroquinoline: Lacks the chloro and nitro groups.
1-Methylquinoline: Lacks the chloro, fluoro, and nitro groups.
Uniqueness
4-Chloro-6-fluoro-1-methyl-3-nitroquinolin-2(1H)-one is unique due to the combination of substituents, which may confer distinct chemical reactivity and biological activity compared to other quinoline derivatives.
Propriétés
Formule moléculaire |
C10H6ClFN2O3 |
|---|---|
Poids moléculaire |
256.62 g/mol |
Nom IUPAC |
4-chloro-6-fluoro-1-methyl-3-nitroquinolin-2-one |
InChI |
InChI=1S/C10H6ClFN2O3/c1-13-7-3-2-5(12)4-6(7)8(11)9(10(13)15)14(16)17/h2-4H,1H3 |
Clé InChI |
NGFBDEMCRAHDIY-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)F)C(=C(C1=O)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















